Menazon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

LOW SOLUBILITY IN WATER & ORG SOLVENTS

GENERALLY SOL TO ABOUT 10-20% IN HYDROXYLIC SOLVENTS

AT ROOM TEMP: 200 G/KG 2-ETHOXYETHANOL, 250 G/KG 2-METHOXYETHANOL, 150 G/KG TETRAHYDROFURFURYL ALCOHOL, 100 G/KG ETHYLENE GLYCOL

In water, 240 mg/l at 20 °C

Synonyms

Canonical SMILES

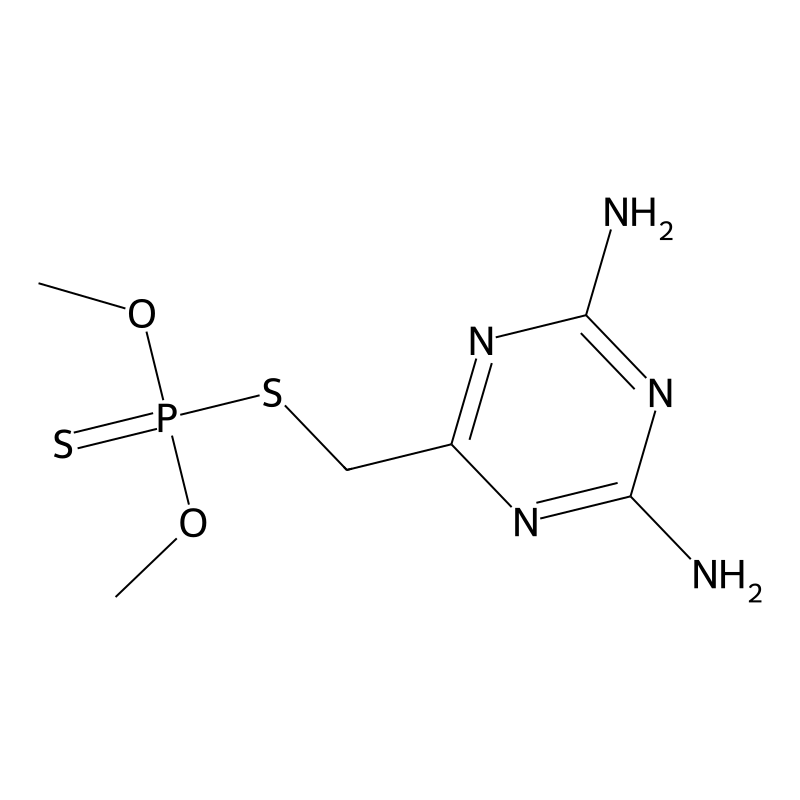

Menazon is a chemical compound classified as an organophosphate insecticide, with the molecular formula and a CAS number of 78-57-9. It appears as an off-white to colorless crystalline solid, with a melting point ranging from 164 to 166 degrees Celsius. Menazon is characterized by its low solubility in water and organic solvents, which influences its application and effectiveness in agricultural settings . The compound has historically been utilized for seed dressing to control various pests, including aphids and other sucking and chewing insects .

Historical Use as an Insecticide:

Research on Toxicity and Environmental Impact:

Menazon has been extensively studied for its potential adverse effects on human health and the environment. Research has shown that it can be toxic to humans through inhalation, ingestion, and skin contact, causing various health problems, including:

- Nervous system effects like nausea, vomiting, dizziness, and seizures Source: [Agency for Toxic Substances and Disease Registry (ATSDR): )]

- Respiratory problems Source: [World Health Organization (WHO): ]

- Disruption of the endocrine system Source: [National Institutes of Health (NIH): )]

Studies have also found that Menazon can persist in the environment, contaminating soil and water bodies, and posing risks to non-target organisms like fish, birds, and beneficial insects Source: [Environmental Protection Agency (EPA): )].

Current Research Applications:

While Menazon is no longer used as an insecticide, it is still occasionally used in some scientific research for specific purposes, such as:

- Understanding the mechanisms of organophosphate poisoning: Researchers may use Menazon in controlled laboratory settings to study how it affects the nervous system and other organs, ultimately aiming to develop better treatments for organophosphate poisoning in humans [Source: [Journal of Toxicology and Environmental Health, Part B]]

- Developing biosensors for detecting organophosphate contamination: Scientists are exploring the potential of using Menazon to develop biosensors that can specifically detect the presence of organophosphate compounds in the environment [Source: [Sensors and Actuators B: Chemical]]

The synthesis of Menazon typically involves the reaction of phosphorodithioic acid derivatives with amines or amino compounds. A common method includes the reaction of dimethyl phosphorodithioate with a suitable amine that contains a triazine moiety. This reaction leads to the formation of Menazon through nucleophilic substitution processes, producing the desired organophosphate structure .

Research on Menazon's interactions primarily focuses on its effects on non-target species and the environment. Studies have indicated that Menazon can have detrimental effects on beneficial insects, aquatic organisms, and possibly mammals due to its mechanism of action as an acetylcholinesterase inhibitor. Furthermore, investigations into its persistence in soil and water systems have raised concerns about potential bioaccumulation and long-term ecological impacts .

Menazon shares structural similarities with other organophosphate compounds, which also act as insecticides. Here are some comparable compounds:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₃PS | Insecticide | Broad-spectrum activity; highly effective but highly regulated due to toxicity concerns. |

| Malathion | C₁₃H₁₈O₃PS | Insecticide | Less toxic to mammals; commonly used in public health applications. |

| Diazinon | C₁₂H₁₅N₂O₃PS | Insecticide | Effective against a wide range of pests; subject to restrictions due to environmental impact. |

Uniqueness: Menazon's unique aspect lies in its specific structural configuration that incorporates a triazine moiety, which may confer different biological activities compared to other organophosphates. This feature may affect its selectivity towards certain pests while potentially minimizing harm to beneficial species when used appropriately .

Discovery and Early Applications

Menazon represents a significant milestone in the development of systemic organophosphate insecticides during the mid-twentieth century [8]. The compound, chemically designated as S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate with the molecular formula C₆H₁₂N₅O₂PS₂ and Chemical Abstracts Service registry number 78-57-9, emerged from the extensive organophosphate research programs of the 1950s and early 1960s [23] [25].

The discovery of menazon was closely linked to the broader development of organophosphate chemistry that began in the 1930s and 1940s under the pioneering work of German chemist Gerhard Schrader [31] [33]. Following World War II, the systematic investigation of organophosphorus compounds for agricultural applications intensified, leading to the synthesis of numerous systemic insecticides [30] [31]. Menazon was specifically developed as a systemic aphicide, representing what Imperial Chemical Industries described as "the safe systemic aphis killer" in their 1963 publications [3].

The compound was notable for its systemic properties, functioning as an acetylcholinesterase inhibitor that could be absorbed by plant roots and transported throughout the plant tissues [8] [12]. This systemic action distinguished menazon from contact insecticides, allowing for effective control of sucking insects, particularly aphids, through soil or seed treatment applications [24]. Research conducted in the 1960s demonstrated that menazon was particularly effective against species such as Aphis fabae, Myzus persicae, and Acyrthosiphon pisum when applied to the root systems of host plants [29].

Imperial Chemical Industries, through its Plant Protection Division, played a crucial role in the development and commercialization of menazon [32]. The compound was developed within the broader context of the organophosphate insecticide revolution that began in the 1950s with compounds such as dimethoate, demeton-S-methyl, mevinphos, and phorate [30]. The systematic approach to organophosphate development during this period involved extensive screening of thousands of compounds for optimal insecticidal activity combined with acceptable stability and selectivity profiles [31].

Table 1: Basic Properties and Regulatory Status of Menazon

| Property | Value |

|---|---|

| Chemical Name | S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate |

| Common Name | Menazon |

| Chemical Formula | C₆H₁₂N₅O₂PS₂ |

| CAS Registry Number | 78-57-9 |

| Molecular Weight | 281.30 g/mol |

| Melting Point | 164-166°C |

| Physical Appearance | Colorless crystalline powder |

| Chemical Class | Organophosphate insecticide |

| Mode of Action | Acetylcholinesterase inhibitor |

| First EPA Registration | 1960s |

| WHO Classification | Obsolete (O) |

| Current Regulatory Status (USA) | Not approved |

| Current Regulatory Status (EU) | Not approved |

| Status Classification | Obsolete pesticide |

Historical Use Patterns in Agriculture

Menazon established itself as a specialized tool for aphid control across diverse agricultural systems during its period of active use from the 1960s through the 1980s [8] [12]. The compound was primarily employed for controlling sucking and chewing insects, with particular efficacy against aphid species that served as vectors for plant viral diseases [22] [24].

Agricultural applications of menazon encompassed a broad range of crop systems, including sugar beets, groundnuts, potatoes, fruit crops, and various vegetable crops [8] [24]. The compound was utilized through multiple application methods, including soil treatment, seed dressing, and foliar application, with soil and seed treatments being particularly favored due to the systemic nature of the compound [22] [24]. Research conducted in Uganda during the 1970s demonstrated the effectiveness of menazon in controlling Aphis craccivora, the vector of rosette disease in groundnuts, through regular spray applications at rates of 294 grams active ingredient per hectare [22].

The systemic properties of menazon made it particularly valuable for integrated pest management programs, as research indicated that it was relatively harmless to most non-target insect species and aphid predators [24]. This selectivity was an important consideration in agricultural systems where preservation of beneficial insects was crucial for maintaining ecological balance [29]. Studies conducted at Imperial College of Science and Technology demonstrated that menazon could provide effective aphid control while having differential effects on predatory insects such as Anthocoris species [29].

The period of peak utilization for menazon coincided with the broader expansion of organophosphate insecticide use during the 1960s and 1970s [31] [36]. During this era, organophosphate compounds constituted a major component of global insecticide usage, with their systematic deployment representing a significant shift away from persistent organochlorine insecticides [31]. The development of systemic organophosphates like menazon provided agricultural producers with tools that could address pest problems through root uptake and translocation, reducing the need for repeated foliar applications [30].

Menazon found particular application in situations where traditional contact insecticides were less effective, such as in the control of aphids feeding on the undersides of leaves or in protected plant tissues [24]. The compound's ability to be absorbed through root systems and translocated to all plant parts made it especially valuable for controlling hidden feeding insects and for providing residual protection against reinfestation [22] [29].

Evolution of Regulatory Status

The regulatory trajectory of menazon reflects the broader evolution of pesticide regulation and the increasing emphasis on environmental and human health considerations that emerged in the latter decades of the twentieth century [8] [27]. Menazon received its first registration with the United States Environmental Protection Agency during the 1960s, when organophosphate insecticides were gaining widespread acceptance as alternatives to persistent organochlorine compounds [8] [12].

The compound maintained active registration status through the 1970s and into the 1980s, during which period it was considered an important tool for specialized pest control applications [8]. However, as scientific understanding of organophosphate toxicity mechanisms advanced and regulatory frameworks became more stringent, menazon began to face increased scrutiny [27] [28]. The compound's status as an acetylcholinesterase inhibitor placed it within a class of chemicals that regulatory agencies increasingly viewed with caution due to their potential for causing neurological effects [31].

By the 1990s and 2000s, regulatory authorities in major agricultural markets began implementing more restrictive policies toward organophosphate insecticides [27]. The European Union, under its pesticide regulation framework, declined to approve menazon for continued use, effectively removing it from the European market [8] [12]. Similarly, the United States Environmental Protection Agency ceased to maintain active registrations for menazon, resulting in its removal from the American agricultural marketplace [8].

The World Health Organization formally classified menazon as an obsolete pesticide in its Recommended Classification of Pesticides by Hazard, designating it with the classification "O" for obsolete [35] [37]. This classification indicates that the compound is no longer recommended for use and is not considered to meet current standards for pesticide registration [35]. The World Health Organization's classification reflects a global consensus that menazon, along with numerous other organophosphate compounds, represents outdated technology that has been superseded by safer and more effective alternatives [37].

Contemporary regulatory status indicates that menazon is not approved for use in major agricultural markets, including the United States, European Union, and other jurisdictions that maintain modern pesticide regulatory frameworks [8] [12]. The compound is considered obsolete but may still be available in some countries with less developed regulatory systems [8]. This regulatory evolution represents part of the broader transition away from older organophosphate insecticides toward newer chemistries with improved environmental and toxicological profiles [27] [31].

Table 2: Historical Timeline of Menazon Development

| Year/Period | Development | Significance |

|---|---|---|

| 1930s-1940s | Organophosphate chemistry foundation established by Schrader and others | Chemical warfare research led to pesticide development |

| 1950s | Systemic organophosphate insecticides first developed | Introduction of systemic insecticide concept |

| 1960s | Menazon discovered and developed as systemic aphicide | Safe systemic aphis killer breakthrough |

| 1960s | First EPA registration in United States | Regulatory approval for agricultural use |

| 1960s | Commercial introduction under various trade names | Wide commercial availability |

| 1970s-1980s | Peak usage period for agricultural pest control | Major tool for aphid control in agriculture |

| 1990s-2000s | Gradual phase-out due to toxicity concerns | Regulatory restrictions increase |

| 2009-Present | Classified as obsolete pesticide by WHO | No longer recommended for use |

Menazon (S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate) represents a significant organophosphate insecticide that has been produced at industrial scale [1] [2]. The compound, with molecular formula C₆H₁₂N₅O₂PS₂ and CAS registry number 78-57-9, was historically manufactured by Imperial Chemical Industries Limited on a tonnage scale [2].

The industrial synthesis of menazon follows a multi-step process that begins with the preparation of key intermediates. The primary manufacturing route involves the reaction of 2,4-diamino-6-chloromethyl-1,3,5-triazine with sodium O,O-dimethyl phosphorodithioate [1]. This approach provides good yields of approximately 50% under optimized conditions [2].

An alternative synthetic pathway involves the reaction of biguanide with ethyl (dimethoxyphosphinothioylthio)acetate [1]. The biguanide starting material is typically prepared from dicyandiamide and alkylamine hydrochloride through fusion at 140-150°C or under reflux in 2-ethoxy-ethanol [2]. This method offers flexibility in manufacturing scale and can be adapted for continuous production processes.

The industrial production methodology incorporates several critical control points. Temperature management during the coupling reaction is essential, with aqueous methanol systems maintained at room temperature to prevent decomposition of sensitive intermediates [2]. The reaction proceeds through nucleophilic substitution processes, forming the desired organophosphate structure through careful control of reaction stoichiometry and pH conditions .

Quality control during manufacturing involves continuous monitoring of intermediate purity and reaction completion. The process typically achieves technical grade material with active ingredient content exceeding 950 g/kg [1]. Industrial facilities implement comprehensive analytical testing protocols to ensure batch-to-batch consistency and compliance with regulatory specifications.

Laboratory Synthesis Routes

Laboratory-scale synthesis of menazon provides valuable insights into reaction mechanisms and optimization parameters. The most versatile laboratory route involves the reaction of ammonium dialkyldithiophosphate with the appropriate halomethyl-1,3,5-triazine derivative [2]. This method allows for systematic investigation of reaction variables and mechanistic studies.

The laboratory preparation typically begins with the synthesis of 2,4-diamino-6-bromochloromethyl-1,3,5-triazine, which serves as a key intermediate [2]. This compound is obtained by reacting ethyl chloro- or bromo-acetate with biguanide under controlled alkaline conditions. The reaction requires careful pH control to ensure selective formation of the desired triazine ring system.

Subsequent coupling with dimethyl phosphorodithioate proceeds under mild conditions in aqueous methanol. The reaction temperature is maintained at room temperature to prevent thermal decomposition of the phosphorodithioate moiety [2]. Laboratory studies have demonstrated that this approach consistently yields menazon in approximately 50% yield with high purity.

Alternative laboratory routes have been explored for research purposes. One approach involves direct coupling of phosphorylated acetic esters with biguanides [2]. This method offers advantages in terms of atom economy but requires more stringent reaction conditions to achieve acceptable yields and selectivity.

Characterization of laboratory-synthesized menazon relies on multiple analytical techniques. Infrared spectroscopy confirms the presence of characteristic phosphorodithioate and triazine functional groups [2]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with ¹H NMR showing characteristic signals for the methyl ester groups and methylene bridge. Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the proposed structure.

Trans-methylation Reactions

Trans-methylation reactions represent a significant degradation pathway for menazon under specific conditions. These reactions involve the transfer of methyl groups between molecules and can lead to the formation of secondary dithiophosphate esters [4] [5]. Understanding these processes is crucial for both synthetic optimization and stability assessment.

The formation of des-methyl menazon (the secondary dithiophosphate ester) occurs through a trans-methylation mechanism when menazon is treated with sodium O,O-dimethylphosphorodithioate [4] [5]. This reaction proceeds readily under mild conditions and represents one of the primary transformation pathways for the parent compound. Loss of one methyl group from menazon occurs through this process, generating the secondary ester derivative [5].

The trans-methylation mechanism involves nucleophilic attack by the phosphorodithioate anion on the methyl carbon of the menazon molecule. This process is facilitated by the electron-withdrawing nature of the phosphorus center, which activates the methyl groups toward nucleophilic substitution [4]. The reaction rate depends on several factors including temperature, pH, and the concentration of nucleophilic species present in the reaction medium.

Experimental studies have demonstrated that trans-methylation occurs preferentially under alkaline conditions [4]. When menazon is treated with methanolic potassium hydroxide, the primary product formed is 2,4-diamino-6-methylthiomethyl-1,3,5-triazine, indicating cleavage of the phosphorodithioate bond followed by methylation of the resulting thiol group [4]. This transformation pathway provides insights into the environmental fate and metabolic processes affecting menazon.

The kinetics of trans-methylation reactions have been investigated using various analytical techniques. High-performance liquid chromatography with ultraviolet detection allows for quantitative monitoring of menazon disappearance and product formation [4]. These studies reveal that trans-methylation follows second-order kinetics, with reaction rates proportional to both menazon concentration and the concentration of nucleophilic methylating agents.

Quality Control Parameters

Quality control for menazon encompasses a comprehensive set of analytical parameters designed to ensure product safety, efficacy, and regulatory compliance. The primary quality control framework follows established protocols for organophosphate pesticides, with specific adaptations for the unique structural features of menazon [6] [7].

Active ingredient determination represents the cornerstone of menazon quality control. High-performance liquid chromatography with ultraviolet detection at 254 nm provides the primary analytical method for quantitative analysis [6]. The method demonstrates excellent linearity over the concentration range of 0.5-20 μg/mL with correlation coefficients exceeding 0.999 [8]. Limit of detection values typically range from 0.01-0.05 μg/mL, providing adequate sensitivity for both formulation analysis and residue determination.

Impurity profiling constitutes another critical quality control parameter. Individual impurities are typically limited to maximum levels of 3 g/kg in technical grade material [7]. The most significant impurities include unreacted starting materials, synthetic intermediates, and degradation products formed during storage. Gas chromatography-mass spectrometry provides comprehensive impurity identification and quantification, with detection limits at the ng level for most organic impurities [6].

Moisture content determination employs Karl Fischer titration methodology, with specifications typically limiting water content to 5.0 g/kg or less [7]. This parameter is particularly important for menazon due to the hydrolytic instability of the phosphorodithioate bond under humid conditions. Precision for moisture determination typically achieves relative standard deviation values below 5%.

Physical property characterization includes melting point determination, which serves as both an identity test and purity indicator. Pure menazon exhibits a melting point range of 164-166°C [1]. Deviation from this range may indicate the presence of impurities or polymorphic variations that could affect product performance.

Solubility parameters provide essential information for formulation development and environmental fate assessment. Water solubility of menazon is characteristically low at approximately 240 ppm at room temperature, while chloroform solubility reaches 1600 ppm under similar conditions [2]. These values reflect the amphiphilic nature of the molecule, with the triazine ring conferring some water solubility while the phosphorodithioate moiety provides organic solvent compatibility.

Analytical method validation follows established international guidelines for precision, accuracy, linearity, and robustness [9] [7]. Intra-day precision typically achieves relative standard deviation values below 5%, while inter-day precision remains below 10% for most analytical methods [9]. Recovery studies demonstrate mean recovery values between 95-105% across the analytical range, confirming method accuracy and the absence of systematic bias.

The analytical methods employed for menazon quality control have undergone collaborative validation studies to ensure transferability between laboratories. Ion-exchange chromatography methods have been developed specifically for menazon residue analysis in plant materials, utilizing cation-exchange resins to separate menazon from naturally occurring phosphorus compounds [6] [10]. These methods achieve detection limits suitable for regulatory monitoring requirements while maintaining selectivity against matrix interferences.

Spectroscopic methods provide complementary analytical capabilities for identity confirmation and structural characterization. Infrared spectroscopy reveals characteristic absorption bands for the phosphorodithioate and triazine functional groups [2]. Nuclear magnetic resonance spectroscopy offers detailed structural confirmation, with ³¹P NMR providing particularly valuable information about the phosphorus environment and potential degradation products.

The recommended analytical protocol for formulation analysis involves extraction with aqueous dioxane, followed by cation-exchange column chromatography [6]. Menazon is retained on the column and subsequently eluted with methanolic ammonium acetate solution. Wet oxidation to orthophosphoric acid enables quantitative determination through spectrophotometric analysis of the phosphovanadomolybdate complex at 430 nm.

Quality control parameters extend beyond chemical analysis to include physical characterization relevant to formulation performance. Particle size distribution affects bioavailability and application characteristics, with laser diffraction providing accurate measurement capabilities [7]. pH measurement of aqueous solutions provides information about product stability and potential formulation compatibility issues.

Stability testing protocols evaluate menazon degradation under various storage conditions. Accelerated aging studies at elevated temperatures reveal potential degradation pathways and establish appropriate storage recommendations [7]. These studies have identified hydrolysis as the primary degradation mechanism, with reaction rates dependent on pH, temperature, and moisture content.

Color/Form

XLogP3

Odor

Melting Point

FP: 164-166 °C

UNII

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

9.75X10-7 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Prepn: Calderbank et al, Ger pat 1,118,789 corresp to US pat 3,169,964 (1961, 1965 both to ICI)

General Manufacturing Information

IT IS COMPATIBLE WITH ALL BUT STRONGLY ALKALINE PESTICIDES, BUT MAY BE DECOMP BY REACTIVE SURFACES OF SOME 'INERT' FILLERS. ...USED MAINLY FOR TUBER & SEED TREATMENT FOR PROTECTION OF SEEDLINGS; FOR FOLIAGE APPLICATION; AS SOIL DRENCH & ROOT DIP. IT IS NON- PHYTOTOXIC. ... IT IS TOXIC TO BEES & SHOULD NOT BE APPLIED @ FLOWERING STAGE.

SAYFOS 70 DP WP (70% ACTIVE COMPONENT). ...@ 1 LB/TON OF POTATOES BEFORE PLANTING, ALSO FOR SMOOTH SKINNED SEEDS, EG BEANS. SAYFOS 4 (4 LB/IMPERIAL GAL). FOLIAGE SPRAY @ 4 OZ/ACRE FOR GENERAL APPLICATIONS. SAYFOS SEED DRESSING FOR SUGAR BEET @ 5% WT/WT ON NATURAL SEED OR 2.5% ON PROCESSED SEED.

SYSTEMIC APHICIDE ACTS ALSO AS...STOMACH & CONTACT POISON. USED ON MANY CROPS INCL SUGAR BEET, POTATOES, COLE CROPS, FIELD BEANS, & TOBACCO; WOOLY APHID ON APPLE.

For more General Manufacturing Information (Complete) data for MENAZON (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

DETERMINATION OF ORGANOPHOSPHATE INSECTICIDES BY ESTIMATION OF CHOLINESTERASE ACTIVITY BY PH-METER.

POLAROGRAPHIC DETERMINATION OF SAYPHOS IN WATER.

THIN-LAYER CHROMATOGRAPHY.

The possibility of applying agar diffusion method for the detection of organophosphorus pesticides in cadaveric material as a preliminary test in forensic chemical analysis is demonstrated.

Storage Conditions

Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/

Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/

In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/

BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/

ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

Dates

Facultative oviparity in a viviparous skink ( Saiphos equalis)

Melanie K Laird, Michael B Thompson, Camilla M WhittingtonPMID: 30940025 DOI: 10.1098/rsbl.2018.0827

Abstract

Facultative changes in parity mode (oviparity to viviparity and vice versa) are rare in vertebrates, yet offer fascinating opportunities to investigate the role of reproductive lability in parity mode evolution. Here, we report apparent facultative oviparity by a viviparous female of the bimodally reproductive skink Saiphos equalis-the first report of different parity modes within a vertebrate clutch. Eggs oviposited facultatively possess shell characteristics of both viviparous and oviparous S. equalis, demonstrating that egg coverings for viviparous embryos are produced by the same machinery as those for oviparous individuals. Since selection may act in either direction when viviparity has evolved recently, squamate reproductive lability may confer a selective advantage. We suggest that facultative oviparity is a viable reproductive strategy for S. equalis and that squamate reproductive lability is more evolutionarily significant than previously acknowledged.[Spectrophotometric analysis of sayphos, phosalone and phthalophos in study of the liver]

L T Ikramov, A Iu Tashpulatov, T MirkhaĭtovPMID: 7404621 DOI:

Abstract

[Metabolism and the dynamics of the urinary excretion of Sayfos in rabbits]

N Izmirova, I BenchevPMID: 1236007 DOI:

Abstract

The splitting of Sayphos into metabolites inhibiting indoxyl acetate esterase activity is investigated. Also the dynamics of Sayphos excretion in the urine is studied. It is established that in the urine of unpoisoned rabbits, normally a compound with Rf 0.79 is contained, inhibiting indoxyl acetate esterase activity. Sayphos and metabolite I with Rf 0.08 are demonstrable both in the blood and urine at 2 hours after peroral introduction of the poison. Within 24 hours no traces of the pesticide and metabolite I are discovered in the blood, and in the urine--within 96 hours since the beginning of the experiment. Most of the indoxyl acetate esterase activity inhibitors (Sayphos and metabolite I), excreted via urine (mean 95%), are emitted up to the 24th hour inclusive.[Determination of the minimal times for safe work following the Sayfos spraying of tobacco]

N Izmirova, I Benchev, F Kaloianova, S Kostova, R AngelovaPMID: 1236008 DOI: